2-[4-[1-(Cbz-amino)-3-chloro-2-propyl]phenyl]butanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[1-(Cbz-amino)-3-chloro-2-propyl]phenyl]butanoic Acid is a complex organic compound that features a benzyl carbamate (Cbz) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[1-(Cbz-amino)-3-chloro-2-propyl]phenyl]butanoic Acid typically involves multiple steps, starting with the protection of the amino group using benzyl chloroformate to form the Cbz-protected amino groupThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[4-[1-(Cbz-amino)-3-chloro-2-propyl]phenyl]butanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) or other reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-sulfur bonds .
Scientific Research Applications
2-[4-[1-(Cbz-amino)-3-chloro-2-propyl]phenyl]butanoic Acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-[1-(Cbz-amino)-3-chloro-2-propyl]phenyl]butanoic Acid involves its interaction with specific molecular targets. The Cbz-protected amino group can be deprotected under certain conditions, revealing the free amine, which can then participate in various biochemical reactions. The chloro and propyl groups may also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[1-(Cbz-amino)-3-chloro-2-methyl]phenyl]butanoic Acid
- 2-[4-[1-(Cbz-amino)-3-chloro-2-ethyl]phenyl]butanoic Acid
- 2-[4-[1-(Cbz-amino)-3-chloro-2-butyl]phenyl]butanoic Acid
Uniqueness
2-[4-[1-(Cbz-amino)-3-chloro-2-propyl]phenyl]butanoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the Cbz-protected amino group allows for selective deprotection and subsequent reactions, while the chloro and propyl groups provide additional sites for chemical modification .
Properties
Molecular Formula |
C21H24ClNO4 |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
2-[4-[1-chloro-3-(phenylmethoxycarbonylamino)propan-2-yl]phenyl]butanoic acid |
InChI |
InChI=1S/C21H24ClNO4/c1-2-19(20(24)25)17-10-8-16(9-11-17)18(12-22)13-23-21(26)27-14-15-6-4-3-5-7-15/h3-11,18-19H,2,12-14H2,1H3,(H,23,26)(H,24,25) |
InChI Key |
LYCHIJZDSRKHNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(CNC(=O)OCC2=CC=CC=C2)CCl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.